molecular formula C20H19NO3 B4403165 1-[3-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone

1-[3-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone

Cat. No.: B4403165
M. Wt: 321.4 g/mol
InChI Key: XPCBUYWQOMNPFI-UHFFFAOYSA-N
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Description

1-[3-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 1-[3-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Derivative: The starting material, 2-methylquinoline, undergoes a reaction with an appropriate reagent to introduce the oxyethoxy group.

    Etherification: The intermediate product is then subjected to etherification to attach the ethoxy group.

    Ketone Formation: Finally, the phenyl ring is introduced, and the ethanone group is formed through a Friedel-Crafts acylation reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[3-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents such as halogens or nitro groups.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[3-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone can be compared with other similar compounds, such as:

    2-methylquinoline derivatives: These compounds share a similar quinoline core but differ in their substituents, leading to variations in their chemical and biological properties.

    Phenyl ethanone derivatives: These compounds have a similar ethanone group but may have different substituents on the phenyl ring, affecting their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-[2-(2-methylquinolin-8-yl)oxyethoxy]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-14-9-10-16-5-4-8-19(20(16)21-14)24-12-11-23-18-7-3-6-17(13-18)15(2)22/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCBUYWQOMNPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCOC3=CC=CC(=C3)C(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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